CID 11624274

Description

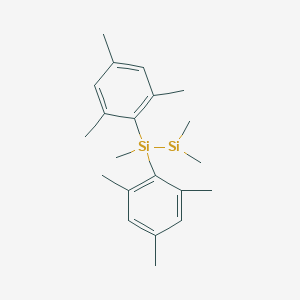

CID 11624274 is a chemical compound identified through gas chromatography-mass spectrometry (GC-MS) analysis as a constituent of a citrus-derived essential oil (CIEO) fraction . The compound was isolated via vacuum distillation of CIEO, with its content quantified across distillation fractions (Figure 1D). Mass spectral data (Figure 1C) confirm its molecular ion and fragmentation pattern, consistent with a monoterpene or sesquiterpene derivative.

Properties

Molecular Formula |

C21H31Si2 |

|---|---|

Molecular Weight |

339.6 g/mol |

InChI |

InChI=1S/C21H31Si2/c1-14-10-16(3)20(17(4)11-14)23(9,22(7)8)21-18(5)12-15(2)13-19(21)6/h10-13H,1-9H3 |

InChI Key |

PDEMRLJWAXWMBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[Si](C)(C2=C(C=C(C=C2C)C)C)[Si](C)C)C |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 11624274 involves the synthesis of a s-triazine compound. The synthetic route includes the formation of a general formula (I) or a pharmaceutically acceptable salt thereof. The preparation method involves specific reaction conditions and the use of various reagents to achieve the desired compound . Industrial production methods for this compound are not explicitly detailed in the available literature, but typically involve large-scale synthesis techniques used in pharmaceutical manufacturing.

Chemical Reactions Analysis

CID 11624274 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 11624274 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in the study of biological pathways and mechanisms, particularly those involving IDH2 mutations.

Medicine: It is used in the development of treatments for diseases caused by IDH2 mutations, such as certain types of cancer.

Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of CID 11624274 involves its inhibition of the activity of IDH2 mutants. This compound effectively inhibits the process of catalyzing alpha-ketoglutaric acid to generate 2-hydroxyglutaric acid by the IDH2 mutant. This inhibition is crucial in preventing and treating diseases caused by IDH2 mutations .

Comparison with Similar Compounds

Research Findings and Limitations

- Analytical Challenges : this compound’s identification relied on GC-MS and distillation (Figure 1), but its low abundance in CIEO fractions complicates further characterization .

- Industrial Relevance : Its volatility and oxygenated structure align with applications in natural product industries, but synthetic scalability remains untested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.